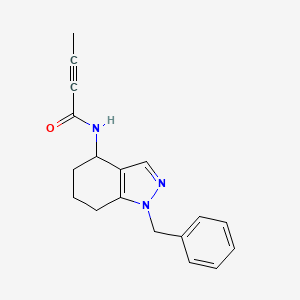

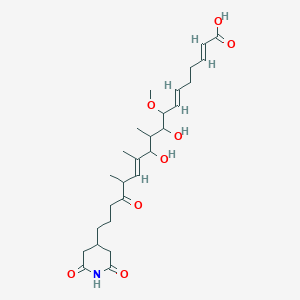

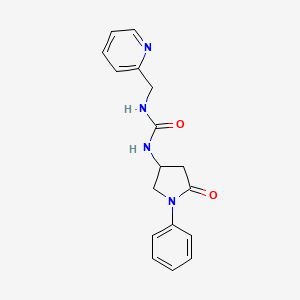

![molecular formula C20H18ClFN2O4 B2923848 2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide CAS No. 851403-62-8](/img/structure/B2923848.png)

2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Aplicaciones Científicas De Investigación

Fluorescent Labeling and Analysis

A study by Gatti et al. (1997) explored the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a compound with structural similarity to the chemical of interest, as a fluorogenic labeling reagent for the HPLC separation of chlorophenols. This application is significant in pharmaceutical analysis, demonstrating the compound's utility in enhancing detection and quantification methods for certain chemicals in complex mixtures (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Synthesis of Quinoline Derivatives

Aleksanyan and Hambardzumyan (2013) investigated the synthesis of new quinoline derivatives by reacting 2-chloro-4-methylquinolines with aminobenzoic acids, which are known for their potential as antioxidants and radioprotectors. This research underscores the compound's role in generating novel molecules with possible therapeutic applications (Aleksanyan & Hambardzumyan, 2013).

Development of Herbicides

Makino and Yoshioka (1987) described the synthesis of a new fluoro analogue of the herbicide quizalofopethyl, indicating the compound's application in agricultural chemistry and the development of new herbicidal compounds (Makino & Yoshioka, 1987).

Synthesis of Antibacterial Agents

Zhu Qiu-feng (2005) focused on the synthesis of key intermediates for Quinolone antibacterial agents, highlighting the compound's significance in the synthesis of pharmaceuticals aimed at combating bacterial infections (Zhu Qiu-feng, 2005).

Electrochemical C-H Chlorination

Research by Konishi et al. (2017) into the palladium-catalyzed electrochemical C-H chlorination of N-quinolinylbenzamide derivatives underlines the compound's utility in organic synthesis, especially in selective functionalization techniques (Konishi, Tsuchida, Sano, Kochi, & Kakiuchi, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O4/c1-27-15-6-7-16(28-2)18-12(15)10-11(19(25)24-18)8-9-23-20(26)17-13(21)4-3-5-14(17)22/h3-7,10H,8-9H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQGJMWCPFHASP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)

![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)

![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)

![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)

![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)